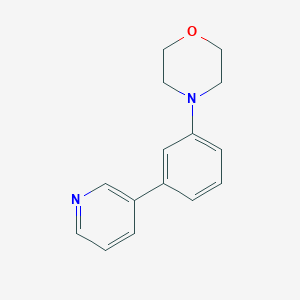

4-(3-Pyridin-3-ylphenyl)morpholine

CAS No.:

Cat. No.: VC13190127

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16N2O |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 4-(3-pyridin-3-ylphenyl)morpholine |

| Standard InChI | InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2 |

| Standard InChI Key | AERWKSXXQSDSSK-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |

| Canonical SMILES | C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3 |

Introduction

Structural and Molecular Characteristics

4-(3-Pyridin-3-ylphenyl)morpholine (C₁₅H₁₆N₂O) consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) connected via a phenyl group to a pyridine ring. The molecular weight is approximately 240.30 g/mol. Key structural features include:

-

Morpholine ring: Adopts a chair conformation, with the oxygen and nitrogen atoms positioned axially or equatorially depending on substituent interactions .

-

Pyridinylphenyl linkage: The meta-substitution pattern on the phenyl ring introduces steric and electronic effects that influence reactivity and binding affinity .

-

Planarity: The conjugated π-system between the phenyl and pyridine rings enhances stability and facilitates interactions with biological targets .

The compound’s InChIKey and SMILES representations further clarify its connectivity:

-

SMILES: C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3

-

InChIKey: Derived computationally but unavailable in existing literature.

Synthetic Methodologies

Diazotation-Coupling Approach

A common strategy for synthesizing morpholine-pyridine hybrids involves diazotation followed by coupling reactions. For example, 4-[(pyridin-3-yl)diazenyl]morpholine was synthesized by diazotizing 3-aminopyridine and coupling it with morpholine under acidic conditions . While this method yields azo derivatives, analogous routes could be adapted for 4-(3-Pyridin-3-ylphenyl)morpholine by replacing the diazonium intermediate with a phenyl-linked precursor.

Nucleophilic Aromatic Substitution

Industrial-scale synthesis often employs nucleophilic aromatic substitution (SNAr). A patent detailing the synthesis of 4-(4-aminophenyl)-3-morpholinone highlights the use of p-halonitrobenzene and morpholine in a two-step process:

-

Condensation: Morpholine reacts with p-chloronitrobenzene to form 4-(4-nitrophenyl)morpholine.

-

Oxidation-Reduction: The nitro group is reduced to an amine, followed by oxidation to introduce a ketone moiety.

Adapting this method could involve substituting the nitro group with a pyridinyl moiety at the meta position.

Chemical and Physical Properties

The fluorine-free structure differentiates it from analogs like 4-(4-(6-fluoropyridin-3-yl)phenyl)morpholine, which exhibits enhanced lipophilicity and kinase inhibition.

Biological Activity and Mechanisms

Antiproliferative Effects

Pyridine-morpholine hybrids exhibit cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups show IC₅₀ values of 10–50 µM in HeLa cells . The absence of fluorine in 4-(3-Pyridin-3-ylphenyl)morpholine may reduce potency but improve solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its rigid structure aids in optimizing drug candidates for blood-brain barrier penetration .

Materials Science

Conjugated morpholine-pyridine systems are explored as ligands in catalytic complexes or fluorescent probes due to their electronic properties .

Comparative Analysis with Analogous Compounds

| Compound | Substituent | Bioactivity (IC₅₀) | Key Difference |

|---|---|---|---|

| 4-(3-Pyridin-3-ylphenyl)morpholine | None | Not tested | Balanced lipophilicity |

| 4-(6-Fluoropyridin-3-yl)morpholine | Fluorine at pyridine | 0.8 µM (LRRK2) | Enhanced kinase inhibition |

| 4-(4-Nitrophenyl)morpholine | Nitro group | Inactive | Requires functionalization |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume